![molecular formula C22H19N3O3 B2739120 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 922655-54-7](/img/structure/B2739120.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide
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Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a privileged structure for developing probes of impressive pharmacological potentials . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of this compound involves reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole moiety, which is a five-membered heterocyclic ring containing two nitrogen atoms . The benzimidazole moiety is connected to a phenyl group and a 2,3-dimethoxybenzamide group.
Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They have been found to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Drug Design
The compound has been studied for its potential in rational drug design . Researchers are working on developing small physiologically active molecules with fewer side effects and improved tolerance .
Elastase Inhibition
The compound has been investigated for its potential in elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. Inhibiting elastase can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and emphysema.
Antioxidant Activity
The compound has also been studied for its antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
DNA Binding
The compound has been analyzed for its DNA binding potentials . Compounds that can bind to DNA have potential applications in the field of medicinal chemistry, particularly in the development of anticancer drugs.
Synthesis of Imidazoles
The compound, being an imidazole derivative, contributes to the field of synthetic chemistry . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Future Directions
Benzimidazole and its derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their broad range of chemical and biological properties . Therefore, the future research directions could involve exploring the potential of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide” and its derivatives in drug discovery and development.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-19-9-5-6-16(20(19)28-2)22(26)23-15-12-10-14(11-13-15)21-24-17-7-3-4-8-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIFBXVWGKJOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide |
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